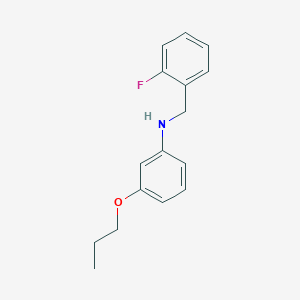

N-(2-Fluorobenzyl)-3-propoxyaniline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “N-(2-Fluorobenzyl)-3-propoxyaniline” could potentially involve the use of “2-Fluorobenzyl bromide” as a starting material . A similar compound, “5-fluoro-2-nitrobenzotrifluoride”, was synthesized in a continuous-flow millireactor system through the nitration of “3-fluorobenzotrifluoride” using the mixed acid as a nitrating agent . Another unexpected product, “n-(3-((2-fluorobenzyl)thio)-5-methyl-4h- 1,2,4 …”, was obtained accidentally during a synthesis process .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from similar compounds. For instance, “N-(2-Fluorobenzyl)methanesulfonamide” has a molecular formula of C8H10FNO2S .Wissenschaftliche Forschungsanwendungen

Radioisotope Labeling for Imaging Agents : N-(2-Fluorobenzyl) derivatives have been used in the synthesis of PET (Positron Emission Tomography) radiotracers. For instance, [18F]4-fluorobenzyl iodide ([18F]FBI) shows potential for creating dopamine D1 and D2 receptor-based imaging agents, which are crucial for understanding neurological disorders (Mach et al., 1993).

Spectroscopic and Antimicrobial Research : Compounds with a 4-fluorobenzyl moiety have been investigated for their spectral properties, DNA-cleavage, and antimicrobial activities. These studies explore the potential of these compounds in medical and biochemical applications (Okumuş et al., 2022).

Synthesis of Cyclotetraphosphazene Derivatives : Research into cyclotetraphosphazene derivatives with 4-fluorobenzyl pendant arms has led to discoveries in spectroscopic, crystallographic, and stereogenic properties. These findings have implications for DNA interactions and antimicrobial activities (Elmas et al., 2018).

Metabolic Fate Studies : Studies on the metabolic fate of fluorobenzyl alcohols in rats have identified major metabolites and their pathways. This research is crucial for understanding the biological implications of these compounds (Blackledge et al., 2003).

Prosthetic Radiolabeling of Oligonucleotides : Automated radiosynthesis of N-(4-[18F]fluorobenzyl)-2-bromoacetamide demonstrates the potential for radiolabeling oligonucleotides, which is significant for gene expression imaging (Koslowsky et al., 2008).

Eigenschaften

IUPAC Name |

N-[(2-fluorophenyl)methyl]-3-propoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO/c1-2-10-19-15-8-5-7-14(11-15)18-12-13-6-3-4-9-16(13)17/h3-9,11,18H,2,10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGCWBKPWKIZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)NCC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

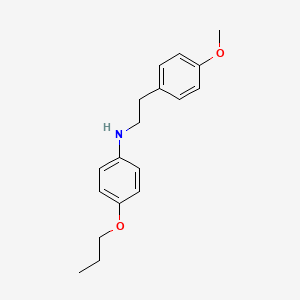

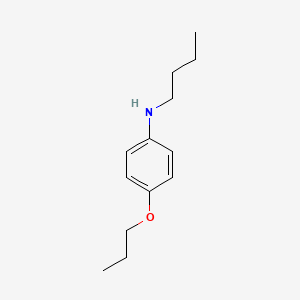

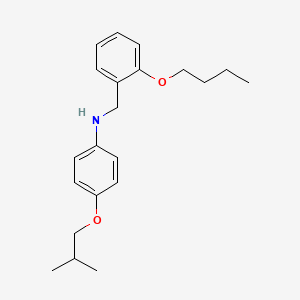

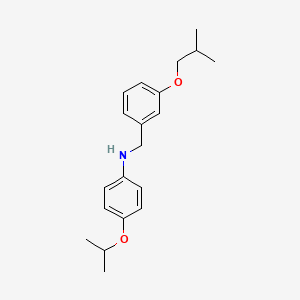

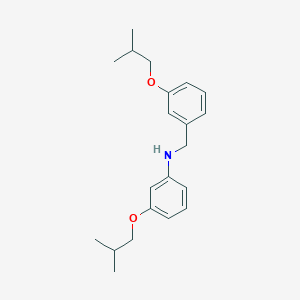

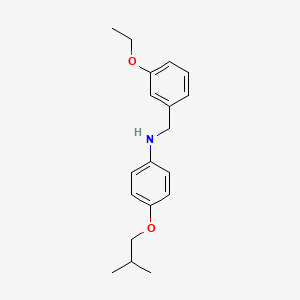

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(Tert-butyl)benzyl]cyclopentanamine](/img/structure/B1385528.png)

![N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline](/img/structure/B1385533.png)

![N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine](/img/structure/B1385537.png)

![4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385541.png)

![N-[4-(2-Methoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385543.png)